1-Aminopiperidin-2-one
Overview
Description
1-Aminopiperidin-2-one is a heterocyclic organic compound with the molecular formula C₅H₁₀N₂O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Mechanism of Action
Target of Action
1-Aminopiperidin-2-one is a key component in the synthesis of Linagliptin , a dipeptidyl peptidase-4 (DPP-4) inhibitor . DPP-4 is an enzyme that degrades incretin hormones, which are involved in glucose metabolism. By inhibiting DPP-4, Linagliptin increases the concentration of incretin hormones, leading to a decrease in blood glucose levels .
Mode of Action
This compound, as part of Linagliptin, acts as a competitive, reversible inhibitor of DPP-4 . It binds to DPP-4 and prevents it from breaking down incretin hormones, specifically glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to increased concentrations of these hormones, promoting insulin release and inhibiting glucagon release .
Biochemical Pathways
The inhibition of DPP-4 by this compound affects the incretin system, a group of metabolic hormones that stimulate a decrease in blood glucose levels . Incretin hormones, like GLP-1 and GIP, are released after eating and they enhance the secretion of insulin from pancreatic beta cells. By preventing the degradation of these hormones, this compound enhances their insulinotropic effects .
Result of Action
The primary result of this compound’s action is the reduction of blood glucose levels. By inhibiting DPP-4 and increasing the concentration of incretin hormones, it promotes insulin secretion and inhibits glucagon release. This leads to decreased hepatic glucose production and improved beta-cell function, ultimately leading to a decrease in blood glucose levels .
Biochemical Analysis
Biochemical Properties
1-Aminopiperidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases, which are enzymes that break down proteins by hydrolyzing peptide bonds. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex. Additionally, this compound can act as a substrate for specific oxidoreductases, enzymes that catalyze oxidation-reduction reactions, thereby influencing cellular redox states .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can activate signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, it can alter gene expression by acting as a transcriptional regulator, either upregulating or downregulating the expression of specific genes involved in metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their functions. For instance, it may inhibit the activity of certain kinases by competing with ATP for binding sites, thereby preventing phosphorylation events essential for signal transduction. Additionally, this compound can influence gene expression by binding to transcription factors, altering their ability to regulate target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to reduced efficacy. Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular metabolism and function, although the specific outcomes can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical or pharmacological outcomes. At high doses, this compound can cause adverse effects such as hepatotoxicity or nephrotoxicity, highlighting the importance of dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s bioavailability and activity. Additionally, this compound can influence metabolic flux by altering the levels of key metabolites, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by amino acid transporters, facilitating its uptake into cells. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s biochemical activity and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it may influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its precise biochemical roles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminopiperidin-2-one can be synthesized through several methods. One common approach involves the reduction of 1-amino-2-piperidinone hydrochloride using lithium aluminum hydride in a solvent such as tetrahydrofuran. The reaction is typically maintained at a temperature between 45°C and 70°C . Another method involves the N-trifluoroethylation of piperidine-2-one followed by the removal of the Boc group, yielding 3-aminopiperidin-2-one .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions: 1-Aminopiperidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
1-Aminopiperidin-2-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-Aminopiperidine-2-one: This compound is structurally similar but has different substitution patterns, leading to distinct chemical and biological properties.
Piperidine Derivatives: Other derivatives of piperidine, such as substituted piperidines and piperidinones, share some similarities but also exhibit unique characteristics.
Uniqueness: 1-Aminopiperidin-2-one is unique due to its specific substitution pattern and the presence of both an amino group and a lactam ring.
Properties
IUPAC Name |
1-aminopiperidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-7-4-2-1-3-5(7)8/h1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCDHGVIPGMQNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40537683 | |
Record name | 1-Aminopiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40537683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31967-09-6 | |
Record name | 1-Aminopiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40537683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-aminopiperidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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